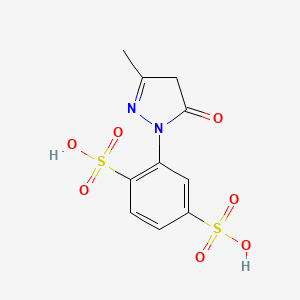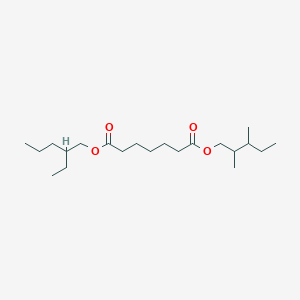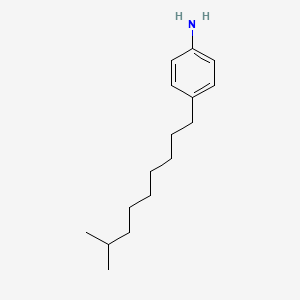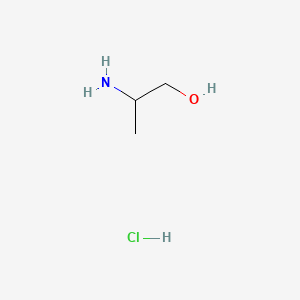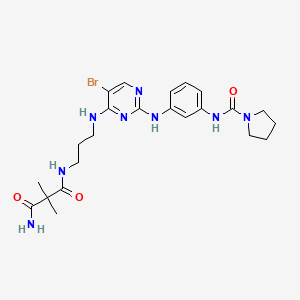
BX-320
Übersicht
Beschreibung
BX-320 ist ein selektiver, ATP-kompetitiver, oral aktiver Inhibitor der Serin/Threonin-Kinase 3-Phosphoinositid-abhängige Proteinkinase 1 (PDK1). Aufgrund seiner Fähigkeit, Apoptose zu induzieren und das Tumorwachstum zu hemmen, hat es in der Krebsforschung ein großes Potenzial gezeigt. Die Verbindung hat einen IC50-Wert von 30 Nanomolar in einem direkten Kinase-Assay-Format .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird durch einen mehrstufigen Prozess synthetisiert, der die Kupplung verschiedener Zwischenprodukte beinhaltet. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Skalierung des Laborsyntheseprozesses. Dazu gehört die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktoren und die Implementierung von Reinigungstechniken wie Kristallisation und Chromatographie. Das Ziel ist die Produktion von this compound in großen Mengen unter Wahrung seiner chemischen Integrität und biologischen Aktivität .
Wissenschaftliche Forschungsanwendungen
BX-320 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung zur Untersuchung der Kinasehemmung und der Signaltransduktionswege verwendet.
Biologie: Untersucht auf seine Auswirkungen auf die Zellproliferation, Apoptose und das Wachstum von Krebszellen.
Medizin: Als potenzielles Therapeutikum für die Krebsbehandlung untersucht, da es die PDK1 hemmt und die Apoptose induziert.
Industrie: Wird bei der Entwicklung neuer Krebsmedikamente und als Referenzverbindung in der Wirkstoffforschung eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an die ATP-Bindungsstelle von PDK1 bindet und so dessen Kinaseaktivität hemmt. Diese Hemmung stört den PDK1/Akt-Signalweg, der für das Wachstum und Überleben von Krebszellen von entscheidender Bedeutung ist. Durch die Blockierung dieses Weges induziert this compound die Apoptose und hemmt das Tumorwachstum. Die molekularen Ziele sind PDK1, Akt und andere nachgeschaltete Signalproteine .
Wirkmechanismus
Target of Action
BX-320 primarily targets the 3-phosphoinositide-dependent protein kinase 1 (PDK1) . PDK1 is a serine/threonine kinase that plays a key role in various cellular processes, including cell growth, survival, and tumor angiogenesis .
Mode of Action
This compound is a selective, ATP-competitive, orally active, and direct PDK1 inhibitor . It binds to the ATP binding site of PDK1, thereby inhibiting its activity . This inhibition blocks the PDK1/Akt signaling pathway in tumor cells .
Biochemical Pathways
The inhibition of PDK1 by this compound affects the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway , which is crucial for cell survival, especially for unattached cells . By blocking this pathway, this compound can inhibit the growth of a variety of tumor cell lines in culture or induce apoptosis .
Pharmacokinetics
It is known that this compound is orally active , suggesting that it can be absorbed in the gastrointestinal tract and distributed throughout the body
Result of Action
This compound has been shown to induce apoptosis and inhibit the growth of various cancer cell lines . For instance, it has been found to inhibit the growth of MDA-468 breast cancer cells and induce apoptosis . In vivo, this compound has been shown to inhibit the growth of LOX melanoma tumors in the lungs of nude mice .
Biochemische Analyse
Biochemical Properties
BX-320 functions as an inhibitor of the serine/threonine kinase 3-phosphoinositide-dependent protein kinase 1 (PDK1). This kinase plays a crucial role in the activation of various downstream signaling pathways, including the Akt pathway, which is involved in cell growth, survival, and metabolism . This compound selectively inhibits PDK1 with an IC50 value of 30 nM, while showing minimal activity against a panel of other kinases . By inhibiting PDK1, this compound effectively reduces the phosphorylation of Akt and p70S6K1, leading to decreased cell proliferation and increased apoptosis in cancer cells .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, this compound inhibits the phosphorylation of Akt and p70S6K1, leading to reduced cell proliferation and increased apoptosis . This compound has demonstrated efficacy in inhibiting the growth of multiple cancer cell lines, including MDA-MB-468 breast cancer cells and PC3 prostate cancer cells . Additionally, this compound has been shown to inhibit the growth of LOX melanoma tumors in vivo, further highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of PDK1, a key kinase in the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway . By binding to the ATP-binding site of PDK1, this compound prevents the phosphorylation and activation of downstream targets such as Akt and p70S6K1 . This inhibition disrupts the signaling cascade that promotes cell growth and survival, leading to increased apoptosis and reduced proliferation in cancer cells . The selectivity of this compound for PDK1 over other kinases ensures that its effects are primarily targeted towards the PI3K/Akt pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has demonstrated stability and efficacy in inhibiting PDK1 activity over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of Akt phosphorylation and consistent induction of apoptosis in cancer cells . Additionally, this compound has been shown to maintain its inhibitory effects on tumor growth in vivo over prolonged treatment durations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a LOX melanoma mouse model, this compound was administered at a dosage of 200 mg/kg, resulting in significant inhibition of tumor growth . Higher dosages of this compound have been associated with increased efficacy in reducing tumor size and improving survival rates in animal models .
Metabolic Pathways
This compound is involved in the inhibition of the PI3K/Akt signaling pathway, which plays a critical role in cellular metabolism . By inhibiting PDK1, this compound disrupts the phosphorylation and activation of Akt, leading to alterations in metabolic flux and reduced levels of key metabolites involved in cell growth and survival . The inhibition of this pathway by this compound has been shown to induce metabolic stress in cancer cells, contributing to their reduced proliferation and increased apoptosis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is likely to interact with transporters and binding proteins that facilitate its uptake and localization within cells . Once inside the cell, this compound accumulates in specific compartments where it can effectively inhibit PDK1 activity . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of transport proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with PDK1 and other components of the PI3K/Akt signaling pathway . This compound may also localize to specific subcellular compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its inhibitory effects on PDK1 activity . The targeting of this compound to these compartments is likely mediated by specific targeting signals or post-translational modifications that direct its localization within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BX-320 is synthesized through a multi-step process involving the coupling of various intermediatesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization and chromatography. The goal is to produce this compound in large quantities while maintaining its chemical integrity and biological activity .
Analyse Chemischer Reaktionen
Arten von Reaktionen
BX-320 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren, was möglicherweise seine biologische Aktivität verändert.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Nucleophile und Elektrophile können in Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion deoxygenierte Verbindungen erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
BX-795: Ein weiterer potenter PDK1-Inhibitor mit ähnlichen inhibitorischen Eigenschaften.
BX-912: Ein PDK1-Inhibitor mit vergleichbarer Wirksamkeit und Wirkmechanismus
Einzigartigkeit von BX-320
This compound ist aufgrund seiner hohen Selektivität für PDK1 und seiner Fähigkeit, eine starke pro-apoptotische Reaktion in Krebszellen zu induzieren, einzigartig. Es hat sowohl in vitro als auch in vivo Wirksamkeit gezeigt, was es zu einem vielversprechenden Kandidaten für die weitere Entwicklung als Antikrebsmittel macht .
Eigenschaften
IUPAC Name |
N'-[3-[[5-bromo-2-[3-(pyrrolidine-1-carbonylamino)anilino]pyrimidin-4-yl]amino]propyl]-2,2-dimethylpropanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31BrN8O3/c1-23(2,19(25)33)20(34)27-10-6-9-26-18-17(24)14-28-21(31-18)29-15-7-5-8-16(13-15)30-22(35)32-11-3-4-12-32/h5,7-8,13-14H,3-4,6,9-12H2,1-2H3,(H2,25,33)(H,27,34)(H,30,35)(H2,26,28,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSULAZTNWFKEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N)C(=O)NCCCNC1=NC(=NC=C1Br)NC2=CC(=CC=C2)NC(=O)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31BrN8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220507 | |
| Record name | BX-320 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702676-93-5 | |
| Record name | BX-320 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0702676935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BX-320 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BX-320 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B504GXS5SM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)-](/img/structure/B1607196.png)
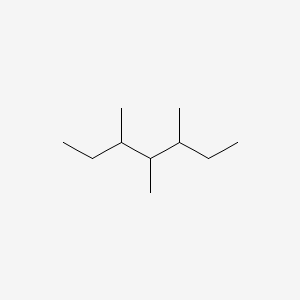
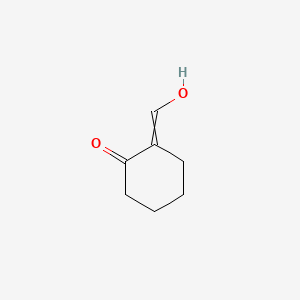
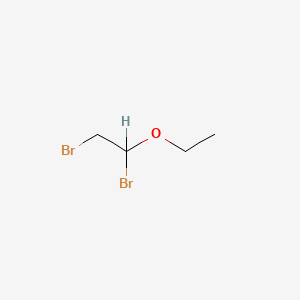
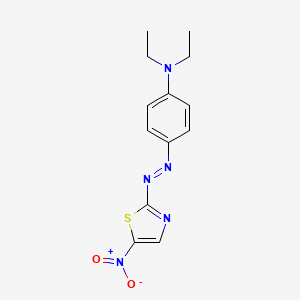
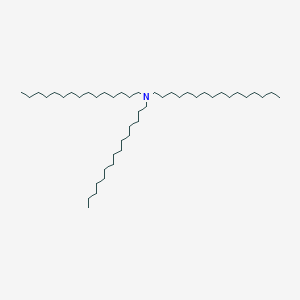
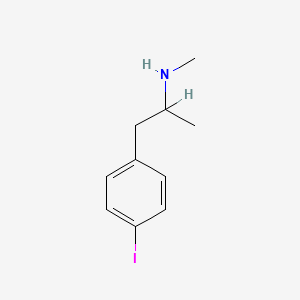

![Butanoic acid, 2-methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-yl ester](/img/structure/B1607208.png)

